molecular formula C8H10O3 B3055076 3-(2-Hydroxyethyl)benzene-1,2-diol CAS No. 62978-84-1

3-(2-Hydroxyethyl)benzene-1,2-diol

Cat. No.: B3055076
CAS No.: 62978-84-1
M. Wt: 154.16 g/mol
InChI Key: LUWUADRTJXFXIB-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)benzene-1,2-diol, also known as 3,4-dihydroxyphenylethanol, is an organic compound with the molecular formula C8H10O3. It is a derivative of catechol, where a hydroxyethyl group is attached to the benzene ring. This compound is known for its antioxidant properties and is found in various natural sources, including olive oil.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)benzene-1,2-diol can be achieved through several methods. One common approach involves the reduction of 3,4-dihydroxyacetophenone using sodium borohydride in methanol. The reaction proceeds under mild conditions and yields the desired product with high purity.

Another method involves the hydroxylation of 3-ethylphenol using a suitable oxidizing agent such as potassium permanganate. This reaction requires careful control of temperature and pH to ensure selective hydroxylation at the desired positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,4-dihydroxyacetophenone. This process is carried out in the presence of a palladium catalyst under high pressure and temperature. The use of a continuous flow reactor allows for efficient production and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can yield catechol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Catechol derivatives.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-(2-Hydroxyethyl)benzene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and neurodegenerative disorders.

    Industry: Utilized as an antioxidant in cosmetic and food products to prevent oxidation and extend shelf life.

Mechanism of Action

The antioxidant properties of 3-(2-Hydroxyethyl)benzene-1,2-diol are attributed to its ability to donate hydrogen atoms and neutralize free radicals. The compound interacts with reactive oxygen species, preventing cellular damage and oxidative stress. It also modulates various signaling pathways involved in inflammation and apoptosis, contributing to its protective effects.

Comparison with Similar Compounds

3-(2-Hydroxyethyl)benzene-1,2-diol is similar to other dihydroxybenzenes, such as catechol, resorcinol, and hydroquinone. its unique hydroxyethyl group imparts distinct properties and reactivity.

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Known for its role in the synthesis of various pharmaceuticals and polymers.

    Resorcinol (1,3-dihydroxybenzene): Used in the production of resins and adhesives.

    Hydroquinone (1,4-dihydroxybenzene): Commonly used in photographic developers and skin-lightening products.

Properties

IUPAC Name

3-(2-hydroxyethyl)benzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,9-11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWUADRTJXFXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510916
Record name 3-(2-Hydroxyethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62978-84-1
Record name 3-(2-Aminoethyl)catechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62978-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Hydroxyethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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